2-AMINO-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
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Overview
Description
2-AMINO-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and a thienyl group
Preparation Methods
The synthesis of 2-AMINO-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-component reactions. One common method is the one-pot, four-component reaction, which includes the use of dimedone, malononitrile, morpholine, and thiophene-2-carbaldehyde under reflux conditions . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar multi-component reactions but optimized for large-scale synthesis with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thienyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
2-AMINO-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar compounds to 2-AMINO-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE include other quinoline derivatives, such as:
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-Amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
These compounds share similar structural features but differ in the substituents attached to the quinoline core. The unique combination of the morpholine ring and thienyl group in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N4O2S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H24N4O2S/c1-20(2)9-15-18(16(25)10-20)17(13-3-8-27-12-13)14(11-21)19(22)24(15)23-4-6-26-7-5-23/h3,8,12,17H,4-7,9-10,22H2,1-2H3 |
InChI Key |
AWFXDGIGUVISGL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CSC=C4)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CSC=C4)C(=O)C1)C |
Origin of Product |
United States |
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